2-Amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one
Overview
Description
2-Amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one is a heterocyclic compound that features a fused indeno-pyrimidine core with a furan substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often include the use of bases such as sodium methoxide in butanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to modify the indeno-pyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction might lead to dihydro derivatives of the indeno-pyrimidine core.
Scientific Research Applications
2-Amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiproliferative agent, showing promise in cancer research.
Biological Studies: The compound’s interactions with various biological targets make it useful in studying enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to understand the mechanisms of biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 2-Amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one involves its interaction with specific molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar core structure but lacks the furan substituent.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with variations in the position of the nitrogen atoms and substituents.
Uniqueness
2-Amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one is unique due to the presence of the furan ring, which can impart distinct electronic and steric properties, potentially leading to different biological activities compared to its analogs .
Properties
IUPAC Name |
2-amino-4-(5-methylfuran-2-yl)indeno[1,2-d]pyrimidin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-8-6-7-11(21-8)14-12-13(18-16(17)19-14)9-4-2-3-5-10(9)15(12)20/h2-7H,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMTXINYZBZWHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=NC3=C2C(=O)C4=CC=CC=C43)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440468 | |
Record name | 2-Amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
713514-91-1 | |
Record name | 2-Amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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